![molecular formula C14H19NO B2603301 3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane CAS No. 2490432-10-3](/img/structure/B2603301.png)

3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

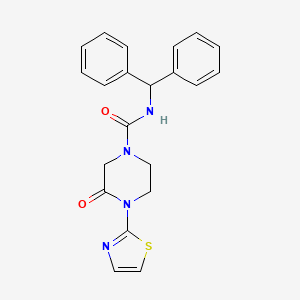

The synthesis of 3-azabicyclo[3.1.1]heptanes has been studied . A general approach to 3-azabicyclo[3.1.1]heptanes by reduction of spirocyclic oxetanyl nitriles was developed . The mechanism, scope, and scalability of this transformation were studied . The core was incorporated into the structure of the antihistamine drug Rupatidine instead of the pyridine ring, which led to a dramatic improvement in physicochemical properties .科学的研究の応用

Advanced Building Blocks for Drug Discovery

One of the primary applications of 3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane is in the realm of drug discovery. Researchers have developed a rapid two-step synthesis process for substituted 3-azabicyclo[3.2.0]heptanes, including this compound, using very common chemicals. This process leverages intramolecular [2+2]-photochemical cyclization, making these compounds attractive building blocks for drug discovery due to their structural versatility and potential for generating novel pharmacophores (Denisenko et al., 2017).

Synthesis of Epibatidine and Isoepiboxidine Analogues

Another significant application is in the synthesis of epibatidine and isoepiboxidine analogues. This compound derivatives have been used as key intermediates in the creation of novel analogues of epibatidine, a potent nicotinic acetylcholine receptor agonist. These analogues offer potential for the development of new therapeutics with improved safety and efficacy profiles (Malpass & White, 2004).

Development of Nonnarcotic Analgesic Agents

Research has also focused on the development of nonnarcotic analgesic agents using this compound derivatives. These studies aim to synthesize novel analgesic compounds that can provide effective pain relief without the risks associated with opioid use. This research underscores the compound's utility in addressing critical challenges in pain management (Epstein et al., 1981).

Photochemical Synthesis Techniques

Furthermore, this compound has been utilized in studies exploring photochemical synthesis techniques. These studies provide insights into efficient synthetic pathways that leverage the unique properties of 3-azabicyclo[3.2.0]heptanes for creating complex molecular structures. This research contributes to the broader field of organic synthesis, highlighting innovative methods for constructing bicyclic systems (Skalenko et al., 2018).

作用機序

Target of Action

“3-Benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane” is a type of 3-azabicyclo heptane . These compounds are often used as bioisosteres in drug design, replacing other functional groups to modify the properties of the drug . The specific targets of “this compound” would depend on the specific biological activity it’s designed for.

Mode of Action

The mode of action would depend on the specific targets of “this compound”. As a bioisostere, it could potentially interact with its targets in a similar way to the functional group it’s replacing .

特性

IUPAC Name |

3-benzyl-1-methoxy-3-azabicyclo[3.2.0]heptane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H19NO/c1-16-14-8-7-13(14)10-15(11-14)9-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJGKEYMIIUIRHT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC12CCC1CN(C2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H19NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

217.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[2-(3,4-Dimethoxyphenyl)-2-oxoethyl]-4-(4-fluorobenzyl)-2,4-dihydro[1,2,4]triazolo[4,3-a]quinazoline-1,5-dione](/img/structure/B2603220.png)

![ethyl 3-({2-[(2-methoxyphenyl)carbamoyl]-1-benzofuran-3-yl}carbamoyl)propanoate](/img/structure/B2603223.png)

![1-(4-chloro-2-methylphenyl)-3-{1-[2-(2-methylphenyl)-2-oxoethyl]-2-oxo-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-3-yl}urea](/img/structure/B2603224.png)

![N-[1-[1-(4-Cyanophenyl)-5-methylpyrazol-4-yl]ethyl]prop-2-enamide](/img/structure/B2603233.png)

![N-[Phenyl(1,3-thiazol-2-yl)methyl]oxirane-2-carboxamide](/img/structure/B2603237.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-methoxy-2-methylpropanoic acid](/img/structure/B2603238.png)

![N-(6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-yl)-N-[2-(dimethylamino)ethyl]-2-phenylacetamide;hydrochloride](/img/structure/B2603240.png)